Solubility of Boc-N-Me-D-His(Boc)-OH in DMF and DCM
Solubility of Boc-N-Me-D-His(Boc)-OH in DMF and DCM
Executive Summary
Boc-N-Me-D-His(Boc)-OH exhibits high solubility in both Dimethylformamide (DMF) and Dichloromethane (DCM) .[1][2][3]
Unlike standard amino acids which may rely on hydrogen bonding networks for crystal lattice stability, the N-methylation of the alpha-amine combined with the dual tert-butyloxycarbonyl (Boc) protection renders this molecule highly lipophilic and significantly disrupts intermolecular hydrogen bonding.[1][2] Consequently, it often presents as a viscous oil or amorphous foam rather than a crystalline solid, facilitating rapid dissolution in organic solvents.[1][2][3]
Operational Recommendation:
-
Primary Solvent: DMF is the preferred solvent for coupling reactions due to its polarity and ability to suppress aggregation during the acylation of sterically hindered N-methylated residues.
-
Secondary Solvent: DCM is excellent for initial dissolution or resin swelling but should be used as a co-solvent rather than the primary coupling medium to avoid precipitation of coupling reagents (e.g., HBTU/HATU) at high concentrations.[3]
Physicochemical Profile & Solubility Logic
To understand the solubility behavior of this specific derivative, we must analyze its structural components.[1] The solubility is governed by the interplay between the hydrophobic protecting groups and the modified backbone.
| Structural Component | Effect on Solubility |
| D-Histidine Backbone | Enantiomers (D vs L) possess identical solubility profiles in achiral solvents (DMF/DCM).[1][2][3] Data for L-isomers is directly applicable.[1][2][3] |
| N-Methyl Group | Major Solubility Enhancer. Removes the H-bond donor from the |
| Increases lipophilicity; promotes solubility in DCM, DMF, and THF.[1][2][3] | |
| Im-Boc (Side Chain) | Masks the polar imidazole ring, preventing H-bonding and significantly increasing solubility in non-polar solvents like DCM.[1][2][3] |
Solubility Mechanism Diagram
Figure 1: Structural features driving the high solubility profile of Boc-N-Me-D-His(Boc)-OH.
Solvent Compatibility Matrix
The following table summarizes the operational parameters for dissolving Boc-N-Me-D-His(Boc)-OH in standard SPPS workflows.
| Solvent | Solubility Rating | Max Conc. (Est.)[1][2][3][4] | Application Context |
| DMF (Anhydrous) | Excellent | > 0.5 M | Standard Coupling. Ideal for dissolving the amino acid and coupling reagents (HATU, DIC).[1][2][3] Maintains peptide chain solvation.[1][2][3] |
| DCM (Anhydrous) | Excellent | > 0.5 M | Resin Loading / Pre-activation. Useful for dissolving the stock.[1][2][3] Can be used for symmetric anhydride formation using DIC.[1][2][3] |
| NMP | Excellent | > 0.5 M | Difficult Couplings. Alternative to DMF; higher boiling point and better solvation of aggregated peptides.[1][2][3] |
| Water/Ether | Insoluble | < 0.1 mg/mL | Precipitation. Used to crash out the peptide after global deprotection (ether) or during workup (water).[1][2][3] |
Operational Protocol: Dissolution for SPPS
N-methylated amino acids are sterically hindered.[1][2][3] While soluble, they require specific handling to ensure efficient coupling.[1][2][3] The following protocol ensures complete dissolution and activation.
Protocol Workflow
Figure 2: Optimized dissolution and activation workflow for hindered amino acids.
Step-by-Step Methodology
-
Weighing: Weigh the required amount of Boc-N-Me-D-His(Boc)-OH.
-
Initial Dissolution (Optional DCM Step):
-
Primary Solvation:
-
Activation:
Critical Application Notes
A. Coupling Difficulty (Steric Hindrance)
Solubility is not the bottleneck; steric hindrance is.[2][3] The N-methyl group on the D-His and the potential N-methyl on the growing peptide chain create a massive steric clash.[1][2]
-
Recommendation: Use high-efficiency coupling reagents like HATU , PyAOP , or COMU .[1][2][3] Standard HBTU/DIC is often insufficient.[1][2][3]
-
Double Coupling: Perform double coupling cycles automatically for this residue.
B. Epimerization Risk
Histidine derivatives are prone to racemization via the imidazole ring.[1][2][3]
-
Mitigation: The side-chain Boc group on the imidazole (Im-Boc) is electron-withdrawing, which significantly reduces the basicity of the imidazole nitrogen and suppresses racemization compared to Trt-protected His [3].[1] However, always keep the activation time (time between adding base and adding to resin) under 2 minutes.[3]
C. Stability of Solutions
Boc-N-Me-D-His(Boc)-OH in DMF is stable for at least 24 hours at room temperature.[1][2][3] However, once the base (DIEA) is added, the solution should be used immediately.[1]
References
-
Isidro-Llobet, A., et al. (2009).[1][2][3] "Amino Acid-Protecting Groups."[1][2][3][4][5][6][7][8] Chemical Reviews, 109(6), 2455–2504.[1][2][3]
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Biron, E., et al. (2006).[1][2][3] "Optimized selective N-methylation of peptides on solid support." Journal of Peptide Science, 12(3), 213-219.[1][2][3]
-
Mergler, M., et al. (2001).[1][2][3] "The Aspartimide Problem in Fmoc-based SPPS. Part I." Journal of Peptide Science, 7(9), 502–510.[1][2][3] (Context on Boc vs Trt stability).
-
BenchChem. (2025).[1][2][3][5] "Boc-His(Boc)-OH Physical Properties." (General solubility data for the non-methylated parent).
Sources
- 1. Boc-His-OH | CAS:17791-52-5 | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. Fmoc-His(Boc)-OH | C26H27N3O6 | CID 11123631 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Boc-His(Boc)-OH | C16H25N3O6 | CID 7023100 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. cemcontenttype.s3.amazonaws.com [cemcontenttype.s3.amazonaws.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chempep.com [chempep.com]
- 7. m.youtube.com [m.youtube.com]
- 8. An effective organic solvent system for the dissolution of amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
